1,3-Dimethyl-9-ethylxanthine
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Overview
Description
9-ethyl-1,3-dimethyl-purine-2,6-dione is a derivative of xanthine, a purine base found in most human body tissues and fluids, as well as in other organisms . This compound is part of a class of alkaloids known for their pharmacological activities, including mild stimulant effects and bronchodilation .
Preparation Methods
The synthesis of 9-ethyl-1,3-dimethyl-purine-2,6-dione typically involves the alkylation of theophylline (1,3-dimethylxanthine) with ethyl iodide under basic conditions . The reaction is carried out in an organic solvent such as ethanol, with a base like potassium carbonate to facilitate the alkylation process . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
9-ethyl-1,3-dimethyl-purine-2,6-dione undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert it into dihydro derivatives using reducing agents such as sodium borohydride.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
9-ethyl-1,3-dimethyl-purine-2,6-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 9-ethyl-1,3-dimethyl-purine-2,6-dione involves its interaction with adenosine receptors and phosphodiesterase enzymes . By inhibiting phosphodiesterase, it increases intracellular cyclic AMP levels, leading to various physiological effects such as bronchodilation and increased alertness . It also acts as an antagonist at adenosine receptors, contributing to its stimulant effects .
Comparison with Similar Compounds
9-ethyl-1,3-dimethyl-purine-2,6-dione is similar to other xanthine derivatives such as caffeine, theophylline, and theobromine . it is unique due to its specific ethyl substitution, which can influence its pharmacokinetic and pharmacodynamic properties . Similar compounds include:
Caffeine (1,3,7-trimethylxanthine): Known for its stimulant effects.
Theophylline (1,3-dimethylxanthine): Used primarily as a bronchodilator.
Theobromine (3,7-dimethylxanthine): Found in cocoa and chocolate, with mild stimulant effects.
These compounds share a common xanthine backbone but differ in their methyl and ethyl substitutions, leading to variations in their biological activities and therapeutic uses .
Properties
CAS No. |
7464-99-5 |
---|---|
Molecular Formula |
C9H12N4O2 |
Molecular Weight |
208.22 g/mol |
IUPAC Name |
9-ethyl-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C9H12N4O2/c1-4-13-5-10-6-7(13)11(2)9(15)12(3)8(6)14/h5H,4H2,1-3H3 |
InChI Key |
VUTADOPURQMRPE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC2=C1N(C(=O)N(C2=O)C)C |
Origin of Product |
United States |
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